molecular formula C10H7F3O B569224 3-[2-(Trifluoromethyl)phenyl]prop-2-enal CAS No. 123486-66-8

3-[2-(Trifluoromethyl)phenyl]prop-2-enal

Cat. No. B569224
CAS RN: 123486-66-8
M. Wt: 200.16
InChI Key: LUNJQVCKQZFKCT-UHFFFAOYSA-N
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Description

“3-[2-(Trifluoromethyl)phenyl]prop-2-enal” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of “3-[2-(Trifluoromethyl)phenyl]prop-2-enal” consists of a benzene ring substituted with a trifluoromethyl group and a prop-2-enal group . The InChI code for this compound is 1S/C11H9F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-7H,1H3/b8-5+ .

Safety and Hazards

The safety data sheet for a similar compound, 2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal, indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNJQVCKQZFKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702020
Record name 3-[2-(Trifluoromethyl)phenyl]prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Trifluoromethyl)phenyl]prop-2-enal

CAS RN

123486-66-8
Record name 3-[2-(Trifluoromethyl)phenyl]prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-trifluoromethylbenzaldehyde (260 mg) in 5 mL THF was added 200 mg of ZnBr2. With stirring, 400 mg of α,α-bis(trimethylsilyl)-t-butylacetaldimine (7) was added, and stirring was continued overnight. The solution was cooled to 10° C., then hydrolyzed by the addition of a solution of ZnCl2 (200 mg) in diethyl ether/water (3 mL each), followed by stirring at room temperature for 1 h. The solids were removed by filtration through Celite and the filtrate extracted with diethyl ether (2×). The combined ether extracts were washed with water and brine, dried over magnesium sulfate, filtered and concentrated to provide the crude title compound as an oil. The product was purified via silica gel column chromatography to afford a white powder (130 mg): 1H NMR (CDCl3) δ 6.70 (dd, 1 H, J=9.6, 4.5 Hz), 7.55 (t, 1 H, J=4.5 Hz), 7.63 (t, 1 H, J=4.5 Hz), 7.76 (d, 2 H, J=4.8 Hz), 7.88 (br d, 1 H, J=9.6 Hz), 9.77 (d, 1 H, J=4.8 Hz).
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
[Compound]
Name
α,α-bis(trimethylsilyl)-t-butylacetaldimine
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
diethyl ether water
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mg
Type
catalyst
Reaction Step Three

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